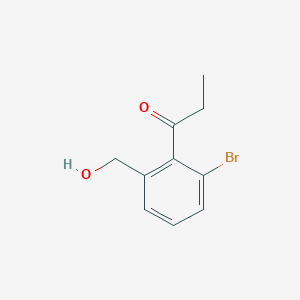
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a brominated aromatic ketone with a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxymethyl group. One common method involves the bromination of 2-(hydroxymethyl)phenylpropan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 1-(2-Carboxy-6-(hydroxymethyl)phenyl)propan-1-one.
Reduction: 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-ol.
Substitution: 1-(2-Substituted-6-(hydroxymethyl)phenyl)propan-1-one, where the substituent depends on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The bromine atom and the carbonyl group are key functional groups that participate in these interactions, with the hydroxymethyl group providing additional sites for hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-(hydroxymethyl)phenyl)propan-1-one
- 1-(2-Bromo-6-methylphenyl)propan-1-one
- 1-(2-Bromo-6-(methoxymethyl)phenyl)propan-1-one
Uniqueness
1-(2-Bromo-6-(hydroxymethyl)phenyl)propan-1-one is unique due to the presence of both the bromine atom and the hydroxymethyl group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-[2-bromo-6-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-2-9(13)10-7(6-12)4-3-5-8(10)11/h3-5,12H,2,6H2,1H3 |
InChI Key |
JEMIBGKORNVKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















